5-(Ethylthio)pyridin-2-amine

anticonvulsant neuropsychiatric SAR

5-(Ethylthio)pyridin-2-amine (CAS 71167-00-5) is a C5-thioalkyl-substituted 2-aminopyridine derivative with molecular formula C₇H₁₀N₂S and molecular weight 154.23 g/mol. The compound features an ethylthio (-S-CH₂CH₃) group at the 5-position of the pyridine ring and an amino (-NH₂) group at the 2-position, establishing it as a versatile scaffold within the broader class of 5-alkylthiopyridin-2-amines.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 71167-00-5
Cat. No. B1624919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylthio)pyridin-2-amine
CAS71167-00-5
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCCSC1=CN=C(C=C1)N
InChIInChI=1S/C7H10N2S/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)
InChIKeyCRLLBABPMFCSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethylthio)pyridin-2-amine (CAS 71167-00-5): Essential Properties and Strategic Procurement Baseline for Thioalkyl-Pyridine Scaffolds


5-(Ethylthio)pyridin-2-amine (CAS 71167-00-5) is a C5-thioalkyl-substituted 2-aminopyridine derivative with molecular formula C₇H₁₀N₂S and molecular weight 154.23 g/mol . The compound features an ethylthio (-S-CH₂CH₃) group at the 5-position of the pyridine ring and an amino (-NH₂) group at the 2-position, establishing it as a versatile scaffold within the broader class of 5-alkylthiopyridin-2-amines [1]. This compound class has demonstrated notable neurotropic activities in preclinical models, including anticonvulsant, anxiolytic, and antidepressant effects, positioning 5-(ethylthio)pyridin-2-amine as a strategically valuable building block or reference standard for structure-activity relationship (SAR) studies in neuropsychiatric drug discovery programs [2].

Scaffold Class 5-(Ethylthio)pyridin-2-amine thioalkyl-pyridine scaffold Versatile entry for SAR studies
Research Use Preclinical neurotropic activity investigation Reported anticonvulsant and anxiolytic responses in rodent models
Selection Context Building block or reference standard for neuropsychiatric SAR Non-interchangeable alkyl chain length (see substitution risk)

5-(Ethylthio)pyridin-2-amine Procurement Advisory: Why Alkyl Chain Length Dictates Pharmacological Outcome in Thioalkyl-Pyridine Series


The alkyl chain length at the 5-thio position of pyridin-2-amine derivatives is not an interchangeable variable; it is a critical determinant of both in vitro and in vivo pharmacological profiles. Comprehensive SAR analysis of thioalkyl pyridine derivatives reveals that compounds bearing different alkyl substituents (methyl, ethyl, propyl, etc.) exhibit distinct and non-linear variations in psychotropic activity—including anticonvulsant potency, anxiolytic efficacy, and antidepressant-like behavior in rodent models [1]. Specifically, the 5-ethylthio substituent confers a unique balance of lipophilicity, target engagement, and metabolic stability that cannot be replicated by the 5-methylthio or 5-propylthio analogs [2]. Procurement of an incorrect thioalkyl homolog without rigorous side-by-side validation introduces unacceptable risk of SAR discontinuity, potentially invalidating lead optimization campaigns or generating irreproducible biological data . Therefore, 5-(ethylthio)pyridin-2-amine must be considered a non-fungible entity within the thioalkyl-pyridine chemical space.

Required Compound 5-(Ethylthio)pyridin-2-amine Ethyl chain: reported neurotropic profile in seizure and anxiety models
Substitution Risk 5-Methylthio or 5-Propylthio analogs may not reproduce ethylthio pharmacological endpoints. SAR discontinuity: anticonvulsant and anxiolytic responses are alkyl-chain dependent
Required Compound 5-(Ethylthio)pyridin-2-amine Unique lipophilicity-target engagement balance reported
Substitution Risk Longer-chain thioalkyls may alter metabolic stability and behavioral readouts. Biological data cannot be directly extrapolated across homologs

5-(Ethylthio)pyridin-2-amine (CAS 71167-00-5) Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for Scientific Selection


Anticonvulsant Potency: 5-Ethylthio vs. 5-Methylthio Analogs in PTZ-Induced Seizure Model

In a comparative anticonvulsant evaluation of thioalkyl pyridine derivatives against pentylenetetrazole (PTZ)-induced seizures, the 5-ethylthio-substituted compound demonstrated distinct activity from its 5-methylthio counterpart [1]. The SAR analysis across the thioalkyl series indicated that the ethyl substituent provided optimal anticonvulsant protection relative to shorter (methyl) and longer (propyl, isopropyl) alkyl chains [2].

Anticonvulsant Activity (PTZ Model)
Head-to-head comparison
Ethyl > Methyl ≈ Propyl in anticonvulsant protection; non-linear SAR observed
Supports alkyl chain selection for seizure model SAR
Intraperitoneal administration, dose range evaluated; ethylthio ranked highest within tested set
anticonvulsant neuropsychiatric SAR

Anxiolytic and Activating Behavior: 5-Ethylthio-Substituted Pyridin-2-amine Series Demonstrates Class-Level Neurotropic Effects

Psychotropic evaluation of the thioalkyl pyridine derivative series, which includes 5-(ethylthio)pyridin-2-amine as the core 5-alkylthio motif, revealed consistent activating and anxiolytic behavioral effects in open-field and elevated plus-maze paradigms [1]. The class as a whole exhibited a polyvalent neurotropic profile distinct from reference agents such as diazepam, suggesting a differentiated mechanism of action .

Anxiolytic & Activating Profile
Class-level inference
Activating behavior with anxiolytic component; less sedation than diazepam
Reported neurotropic phenotype distinct from benzodiazepine class
Open-field and elevated plus-maze data; behavior may vary with specific homolog
anxiolytic neuropsychopharmacology thioalkyl-pyridine

Synthetic Accessibility: Comparative Yield Analysis of 5-(Ethylthio)pyridin-2-amine vs. Alternative Thioalkyl Routes

5-(Ethylthio)pyridin-2-amine is accessible via nucleophilic aromatic substitution or transition metal-catalyzed thioetherification of 5-halopyridin-2-amines with ethanethiol or diethyl disulfide . The 5-ethylthio derivative benefits from the commercial availability of ethanethiol at scale, whereas longer-chain thioalkyl analogs (e.g., 5-propylthio, 5-butylthio) may require more costly or less accessible thiol precursors [1]. A representative synthesis route achieved 63% isolated yield after silica gel chromatography, establishing a reproducible baseline for larger-scale procurement considerations .

Synthetic Yield Benchmark
Reported benchmark
63% isolated yield; ethanethiol precursor commercially available
Supports synthetic scalability and supply assessment
Via copper/palladium catalysis from 5-halopyridin-2-amine; silica gel purification
synthetic methodology thioalkylation procurement logistics

5-(Ethylthio)pyridin-2-amine (CAS 71167-00-5) Recommended Research and Industrial Application Scenarios


Scenario 1: SAR-Optimized Lead Scaffold for Non-Sedating Anxiolytic and Anticonvulsant Drug Discovery Programs

Based on direct comparative anticonvulsant SAR evidence demonstrating that the 5-ethylthio substituent confers optimal seizure protection relative to methyl and propyl analogs [1], and class-level behavioral data showing an activating-anxiolytic phenotype distinct from sedating benzodiazepines , 5-(ethylthio)pyridin-2-amine serves as a strategically validated starting scaffold for medicinal chemistry optimization of novel neuropsychiatric agents. Research teams should procure this specific homolog for any SAR campaign exploring the 5-alkylthio series, as substitution with a different alkyl chain length will yield non-equivalent pharmacological outcomes.

Scenario 2: Positive Control Reference Standard for Thioalkyl-Pyridine Bioactivity Assays in Neuropharmacology

Given its documented anticonvulsant and anxiolytic activity profile within the thioalkyl pyridine class [1], 5-(ethylthio)pyridin-2-amine qualifies as a validated positive control reference compound for high-throughput screening (HTS) campaigns targeting ion channels, GPCRs, or neurotransmitter transporters implicated in epilepsy, anxiety, or mood disorders. Its polyvalent neurotropic effects provide a reproducible baseline signal for assay validation, enabling robust discrimination of hit compounds from background noise in neurological disorder-focused screening cascades .

Scenario 3: Thioether-Containing Fragment for Fragment-Based Drug Discovery (FBDD) and Chemical Probe Synthesis

The compact molecular weight (154.23 g/mol), favorable lipophilic-hydrophilic balance conferred by the ethylthio-amine motif, and established synthetic accessibility via high-yielding thioetherification protocols [1] position 5-(ethylthio)pyridin-2-amine as an attractive fragment for FBDD libraries. The ethylthio group serves as a versatile vector for subsequent functionalization (e.g., oxidation to sulfoxide/sulfone, alkylation) while maintaining the core pyridin-2-amine pharmacophore, making this compound a high-utility building block for chemical probe synthesis and early-stage hit-to-lead exploration .

Scenario 4: Inter-laboratory Reproducibility Standard for Thioalkyl-Pyridine Synthesis and Biological Validation

The established synthetic route with benchmarked yield (63% isolated) and characterized spectral properties [1] enables 5-(ethylthio)pyridin-2-amine to function as a cross-laboratory reproducibility standard. Research groups can use this compound to validate in-house synthetic methodology for thioalkyl-pyridine construction and to calibrate biological assay systems (e.g., PTZ-induced seizure models, behavioral tests) against published literature precedents, thereby reducing inter-study variability and enhancing data comparability across independent research sites .

Application
Selection Property
Validation Focus
Neuropsychiatric SAR studies
Alkyl chain-specific neurotropic profile
Anticonvulsant and anxiolytic endpoint review
Neuropharmacology assay validation
Reported anticonvulsant/anxiolytic activity
Positive control benchmark review
Fragment-based library synthesis
Thioether functionalization versatility
Synthetic tractability and scaffold elaboration
Cross-laboratory method validation
Documented synthetic protocol and characterization
Reproducibility benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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